4-Methylbenz[a]anthracene
CAS No.: 316-49-4
Cat. No.: VC21138141
Molecular Formula: C19H14
Molecular Weight: 242.3 g/mol
* For research use only. Not for human or veterinary use.
![4-Methylbenz[a]anthracene - 316-49-4](/images/no_structure.jpg)
Specification
CAS No. | 316-49-4 |
---|---|
Molecular Formula | C19H14 |
Molecular Weight | 242.3 g/mol |
IUPAC Name | 4-methylbenzo[a]anthracene |
Standard InChI | InChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3 |
Standard InChI Key | VXYNNEYZRYFXBG-UHFFFAOYSA-N |
SMILES | CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1 |
Canonical SMILES | CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1 |
Introduction
Chemical Structure and Properties
4-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is structurally characterized as a derivative of benz[a]anthracene with a methyl group at the 4-position of the aromatic ring system. This five-ring structure contains an anthracene core with a benzene ring fused in the a-position, and the methyl group at position 4 significantly influences its biological activity.
Physical and Chemical Properties
The physical and chemical properties of 4-Methylbenz[a]anthracene are summarized in Table 1:
This compound exhibits high lipophilicity (LogP = 5.45460), which contributes to its bioaccumulation potential in organisms and environmental persistence . The high boiling point and melting point are characteristic of polycyclic aromatic hydrocarbons with extended conjugated systems.
Nomenclature and Identifiers
4-Methylbenz[a]anthracene is also known by several synonyms and identifiers:
-
4-Methyl-1,2-benzanthracene
-
4-Methyltetraphene
-
4-Monomethylbenz[a]anthracene
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis of 4-Methylbenz[a]anthracene has evolved over time. Early synthetic methods were laborious and involved numerous steps. In 1954, Vig, Kessar, and Mukherji reported a novel synthesis route that significantly simplified the process, requiring only four steps starting from 2-allyl cyclohexanone and tetralin . This method represented an important advance in the preparation of this compound for research purposes.
Modern synthetic approaches typically involve the Friedel-Crafts alkylation of benz[a]anthracene with methyl chloride in the presence of Lewis acid catalysts such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions.
Chemical Reactions
4-Methylbenz[a]anthracene undergoes various chemical reactions typical of polycyclic aromatic hydrocarbons:
-
Oxidation reactions: The compound can be oxidized to form quinones and other oxygenated derivatives
-
Reduction reactions: Reduction typically yields dihydro derivatives
-
Electrophilic substitution: Various functional groups can be introduced at different positions on the aromatic ring system
In biological systems, the most significant reactions involve oxidation of the methyl group and the formation of dihydrodiol derivatives through metabolic processes .
Biological Activity and Health Effects
Carcinogenic Properties
4-Methylbenz[a]anthracene has demonstrated pronounced carcinogenic activity in experimental studies, arousing considerable scientific interest . While the carcinogenic potential of 4-Methylbenz[a]anthracene has been established, it is important to note that its isomer 7-Methylbenz[a]anthracene shows even higher tumorigenic activity in animal studies .
The carcinogenic mechanism of 4-Methylbenz[a]anthracene, like other methylated benz[a]anthracenes, involves:
-
Metabolic activation to reactive intermediates
-
Formation of DNA adducts
Immunosuppressive Effects
In addition to its carcinogenic properties, 4-Methylbenz[a]anthracene exhibits significant immunosuppressive effects. Research has demonstrated that this compound can inhibit T-cell proliferation, impacting immune responses. Specifically, it has been shown to reduce interleukin-2 (IL-2) production and interfere with IL-2 receptor signaling pathways, which are crucial for T-cell activation.
This immunosuppressive activity may contribute to its carcinogenic potential, as compromised immune surveillance can facilitate tumor development. Structure-activity studies have demonstrated that the position of methyl substitution on the benz[a]anthracene core significantly influences the immunosuppressive potency .
Comparative Biological Activity
Table 2 compares the biological activities of 4-Methylbenz[a]anthracene with related methyl-substituted benz[a]anthracene derivatives:
The table illustrates that while 4-Methylbenz[a]anthracene shows significant biological activity, the position and number of methyl substitutions markedly influence the compound's carcinogenic and immunosuppressive potentials. Methylation at both the 7 and 12 positions of the benzanthracene ring significantly enhances immunosuppression compared to single-position methylation .
Metabolism and Biotransformation
Metabolic Pathways
The metabolism of 4-Methylbenz[a]anthracene has been studied using fungal systems, particularly Cunninghamella elegans. This research provides insights into potential metabolic pathways in mammalian systems, as fungal cytochrome P-450 systems share similarities with mammalian enzymes .
The primary metabolic transformation of 4-Methylbenz[a]anthracene occurs at the methyl group, followed by secondary metabolism at the 8,9- and 10,11-positions of the aromatic ring system. The major metabolites identified include:
-
trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthracene
-
trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthracene
Notably, no detectable trans-dihydrodiol formation was observed at the methyl-substituted double bond (3,4-positions) or at the 'K' region (5,6-positions) in fungal metabolism studies .
Enzymatic Systems and Stereoselectivity
The metabolism of 4-Methylbenz[a]anthracene involves highly stereo- and regio-selective enzymatic systems. Mass-spectral analysis of metabolites formed under 18O2 indicates that hydroxylation of the methyl group and the formation of trans-dihydrodiols are catalyzed by:
-
Cytochrome P-450 mono-oxygenase (for initial oxidation)
-
Epoxide hydrolase enzyme systems (for dihydrodiol formation)
Comparison of circular dichroism spectra of the trans-dihydrodiols formed from 4-Methylbenz[a]anthracene by Cunninghamella elegans with those of corresponding benz[a]anthracene trans-dihydrodiols formed by rat liver microsomal fraction revealed interesting stereochemical differences. The major enantiomers of the 4-hydroxymethylbenz[a]anthracene trans-8,9-dihydrodiol and trans-10,11-dihydrodiol formed by C. elegans have S,S absolute stereochemistries, which are opposite to the predominantly 8R,9R- and 10R,11R-dihydrodiols formed by mammalian enzymes .
This stereoselectivity highlights the importance of studying various biological systems to understand the diverse metabolic fates of polycyclic aromatic hydrocarbons.
Environmental and Toxicological Considerations
Environmental Presence
As a polycyclic aromatic hydrocarbon, 4-Methylbenz[a]anthracene is likely present in various environmental compartments due to incomplete combustion processes. While specific environmental monitoring data for 4-Methylbenz[a]anthracene is limited in the search results, related methylated polycyclic aromatic hydrocarbons have been detected in:
Toxicological Comparison with Related Compounds
Table 3 presents a comparative analysis of toxicological aspects of 4-Methylbenz[a]anthracene and structurally similar compounds:
Research Applications and Future Directions
Current Research Applications
4-Methylbenz[a]anthracene serves as a valuable research tool in multiple scientific disciplines:
-
Cancer research: As a model carcinogen for understanding mechanisms of chemical carcinogenesis
-
Immunotoxicology: For investigating structure-activity relationships in chemical-induced immunosuppression
-
Metabolic studies: To explore stereoselective metabolism of polycyclic aromatic hydrocarbons
-
Environmental toxicology: As a reference compound for environmental monitoring and risk assessment
Future Research Directions
Several important research areas remain to be fully explored regarding 4-Methylbenz[a]anthracene:
-
Comprehensive toxicological profiling: While carcinogenic and immunosuppressive effects are documented, other potential toxic effects such as neurotoxicity, reproductive toxicity, and developmental toxicity require further investigation.
-
Molecular mechanisms: Detailed molecular pathways of 4-Methylbenz[a]anthracene-induced carcinogenesis and immunosuppression need clarification.
-
Bioalkylation processes: Recent studies suggest that unsubstituted polycyclic aromatic hydrocarbons can undergo biological alkylation to form methylated derivatives. The possibility that benz[a]anthracene might be converted to 4-Methylbenz[a]anthracene in biological systems merits investigation .
-
Environmental fate and transport: More research is needed on the environmental behavior, persistence, and bioaccumulation potential of 4-Methylbenz[a]anthracene.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume